2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a pyrrolidine ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthalene Derivative: Starting with naphthalene, functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via nucleophilic substitution reactions.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through amidation reactions, typically using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(naphthalen-1-yl)-N-(4-(morpholin-1-yl)but-2-yn-1-yl)acetamide: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(21-12-3-4-13-22-14-5-6-15-22)16-18-10-7-9-17-8-1-2-11-19(17)18/h1-2,7-11H,5-6,12-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVFPYFIBKJBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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